BenchChemオンラインストアへようこそ!

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Lipophilicity Drug-likeness Membrane permeability

This 1,3,4-thiadiazole amide is a critical SAR probe for drug discovery. With an n-butyl chain on the core, it provides an optimal balance of lipophilicity (XLogP3=3.6) and conformational flexibility (5 rotatable bonds) distinct from shorter or branched-chain analogs. Its computed TPSA of 83.1 Ų supports oral bioavailability while limiting CNS penetration, making it ideal for peripheral target screening. Procure this compound as the definitive 'butyl anchor' comparator to establish robust lipophilicity-activity relationships in your binding-pocket studies.

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 308298-74-0
Cat. No. B2680250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
CAS308298-74-0
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H17N3OS/c1-3-4-5-12-16-17-14(19-12)15-13(18)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17,18)
InChIKeyFMLTZUOWNYNQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide (CAS 308298-74-0): Structural Identity and Compound Class Context for Procurement Decisions


N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole amide class, characterized by a 1,3,4-thiadiazole core substituted at the 5-position with an n-butyl chain and at the 2-position with a 4-methylbenzamide moiety. Its molecular formula is C₁₄H₁₇N₃OS with a molecular weight of 275.37 g/mol, and it is cataloged under PubChem CID 1632746 [1]. This compound is primarily distributed as part of screening libraries for early-stage drug discovery, and its computed physicochemical properties (XLogP3 = 3.6, TPSA = 83.1 Ų) suggest moderate lipophilicity and hydrogen-bonding capacity typical of orally bioavailable chemical space [1]. However, experimental bioactivity data for this specific compound in peer-reviewed literature remains extremely scarce, and procurement decisions must rely on structural differentiation from close analogs rather than on proven biological superiority.

Why Generic 1,3,4-Thiadiazole Benzamides Cannot Substitute for N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide in Focused Screening Campaigns


Simple substitution of the n-butyl chain or the 4-methylbenzamide group generates analogs with markedly different physicochemical and potentially pharmacokinetic profiles. Even within the same 1,3,4-thiadiazol-2-yl benzamide scaffold, variations in alkyl chain length or branching alter lipophilicity (XLogP3), topological polar surface area (TPSA), and rotatable bond count, which in turn influence membrane permeability, solubility, and protein-binding characteristics [1]. Procurement of a generic “thiadiazole amide” without precise structural matching risks introducing confounding variables in structure-activity relationship (SAR) studies, particularly when the butyl chain serves as a critical hydrophobic anchor for a target binding pocket. The absence of publicly available head-to-head bioactivity data for this compound does not negate these structural distinctions; rather, it places the burden of differentiation on the compound's computable molecular descriptors, which are provided below.

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (XLogP3) Advantage of the n-Butyl Chain vs. Shorter Alkyl Homologs

The n-butyl substituent at the 5-position of the 1,3,4-thiadiazole ring confers a computed XLogP3 of 3.6, which is approximately 0.5–1.0 log units higher than the methyl (XLogP3 ~2.6) and ethyl (XLogP3 ~2.9) analogs, and approximately 0.2–0.4 units higher than the propyl analog (XLogP3 ~3.2–3.4) [1]. This positions the compound in the optimal lipophilicity range (LogP 3–4) for balancing passive membrane permeability with aqueous solubility, a critical parameter for cell-based assay performance [2]. In contrast, the tert-butyl analog (XLogP3 ~3.8) exceeds this optimal range, potentially increasing non-specific protein binding and promiscuity [3].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation from the 4-Methylbenzamide Substituent

The target compound exhibits a computed TPSA of 83.1 Ų [1]. This value is characteristic of the 4-methylbenzamide substituent, which contributes a single amide bond without additional polar atoms. The unsubstituted benzamide analog N-(5-butyl-1,3,4-thiadiazol-2-yl)benzamide has an identical TPSA of 83.1 Ų, while analogs with electron-withdrawing or hydrogen-bond-donating substituents (e.g., 4-nitro, 4-amino) exhibit higher TPSA values (e.g., 4-nitro analog TPSA ~112 Ų). The TPSA of 83.1 Ų falls within the range predictive of oral absorption (<140 Ų) but above the threshold for significant blood-brain barrier penetration (<60–70 Ų) [2], which may be beneficial for peripheral target screening where CNS exclusion is desired.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Rotatable Bond Count Flexibility Advantage Over Conformationally Restricted Analogs

The target compound possesses 5 rotatable bonds [1], contributed by the n-butyl chain (3 bonds) and the amide linkage connecting the thiadiazole to the benzamide (1 bond). This confers greater conformational flexibility compared to analogs with shorter alkyl chains (e.g., methyl analog with 2 rotatable bonds) or branched/cyclic substituents that restrict bond rotation. Increased flexibility can enhance the ability to adapt to different protein binding pockets but may also incur a higher entropic penalty upon binding; the n-butyl chain provides a moderate balance between these opposing effects [2]. The tert-butyl analog, despite having only 1 rotatable bond in the alkyl substituent, introduces steric bulk that may limit binding pocket compatibility.

Molecular flexibility Entropic binding penalty Conformational sampling

Recommended Procurement Scenarios for N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide Based on Structural Differentiation Evidence


Peripheral Target Phenotypic Screening Where CNS Exclusion Is Desired

The compound's TPSA of 83.1 Ų and XLogP3 of 3.6 place it in a physicochemical space that is predictive of oral absorption but likely poor blood-brain barrier penetration [1]. This profile is suitable for phenotypic screening campaigns targeting peripheral tissues (e.g., liver, kidney, immune cells) where CNS side effects are undesirable. Procurement for this application is supported by the quantitative TPSA value, which exceeds the typical threshold for CNS drug candidates (>70 Ų) [2].

Structure-Activity Relationship Studies Exploring Alkyl Chain Length Optimization

The n-butyl chain at the 5-position provides an intermediate lipophilicity (XLogP3 = 3.6) and a rotatable bond count of 5, which distinguish it from shorter-chain (methyl, ethyl, propyl) and branched-chain (tert-butyl) analogs [1]. This compound is an essential comparator in SAR studies aiming to identify the optimal alkyl substituent for a given target, as it balances flexibility against excessive lipophilicity. Researchers should procure this compound alongside its methyl, ethyl, propyl, and tert-butyl analogs to establish clear lipophilicity-activity relationships.

Fragment-Based or DNA-Encoded Library Screening Requiring Moderate Conformational Flexibility

With 5 rotatable bonds, this compound explores a broader conformational space than its shorter-chain analogs (2–3 rotatable bonds) while remaining within the acceptable flexibility range for fragment-like molecules [1]. This property may be advantageous in fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) screens where conformational sampling influences hit identification. Procurement of this compound as a scaffold for further diversification is warranted when a flexible, moderately lipophilic thiadiazole core is required.

Negative Control or Inactive Analog for 1,3,4-Thiadiazole Amide Bioactivity Studies

Given the scarcity of published bioactivity data for this specific compound [1], it may serve as a useful negative control or baseline analog in assays where other 1,3,4-thiadiazole benzamides (e.g., those with electron-withdrawing substituents) show activity. Its computed properties are well-defined, and its structural similarity to active analogs, combined with the absence of strong electron-withdrawing or -donating groups on the benzamide ring, positions it as a suitable inactive comparator for SAR validation.

Quote Request

Request a Quote for N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.